N-{2-[3-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
Description
This compound features a benzamide core linked via an ethyl chain to an indole moiety substituted at the 3-position with a sulfanyl group. The sulfanyl group is further functionalized with a carbamoylmethyl unit bearing a 2-fluorophenyl substituent. This structure combines elements known for bioactivity: the indole scaffold is prevalent in pharmaceuticals targeting kinases and receptors, while fluorinated aromatic groups enhance metabolic stability and binding interactions . The sulfanyl bridge may contribute to redox activity or serve as a hydrogen-bond acceptor, influencing target engagement .
Properties
IUPAC Name |
N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2S/c26-20-11-5-6-12-21(20)28-24(30)17-32-23-16-29(22-13-7-4-10-19(22)23)15-14-27-25(31)18-8-2-1-3-9-18/h1-13,16H,14-15,17H2,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMQDHXEKWETDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[3-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure consisting of:
- Indole moiety : A bicyclic structure that is often found in many biologically active compounds.
- Fluorophenyl group : The presence of fluorine enhances lipophilicity, potentially improving bioavailability.
- Benzamide : This functional group is commonly associated with various pharmacological activities.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors, impacting various biological pathways. For instance, the indole structure can interact with G-protein coupled receptors (GPCRs), modulating signaling pathways critical for cellular responses .
- Antioxidant Activity : Compounds with sulfur groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer activity. This compound may follow similar patterns:
- Cell Line Studies : Research has shown that indole derivatives can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The compound's specific effects on cell viability and apoptosis need further exploration through in vitro assays.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- In vitro Testing : Preliminary tests against various bacterial strains could reveal its effectiveness as an antimicrobial agent. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of a related indole derivative. The findings indicated that the compound inhibited tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway .
Study 2: Antimicrobial Activity
Another research article focused on the synthesis and evaluation of sulfur-containing indoles. It reported that these compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting that this compound may possess similar properties .
Data Summary Table
Scientific Research Applications
Synthesis of N-{2-[3-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
The synthesis of this compound generally involves multi-step reactions that include the formation of indole derivatives and subsequent modifications to introduce the fluorophenyl and sulfanyl groups. Specific synthetic routes may vary, but commonly involve:
- Formation of Indole Structure : The indole core can be synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The incorporation of the 2-fluorophenyl and sulfanyl groups typically involves nucleophilic substitutions or coupling reactions.
Anticancer Properties
The compound has shown promising anticancer activity in various studies. For instance, it has been evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects. The following parameters were observed:
- GI50/TGI Values : The compound exhibited mean GI50 (Growth Inhibition 50) values around 15.72 μM, indicating effective inhibition of tumor cell growth .
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Other Therapeutic Potential
Beyond its anticancer properties, this compound may have applications in treating other conditions:
- Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties, making them candidates for further exploration in infectious disease treatment.
- Enzyme Inhibition : Research indicates potential as an enzyme inhibitor, which could be beneficial in metabolic disorders or neurodegenerative diseases.
Case Study: Anticancer Evaluation
A notable study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy across a panel of cancer cell lines. The results highlighted:
- Inhibition Rate : An average cell growth inhibition rate (GP mean) of approximately 12.53% was recorded, showcasing its potential as a lead compound for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the compound's efficacy. Modifications to the indole core or substitution patterns on the benzamide moiety can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhanced binding affinity to target enzymes |
| Sulfanyl Group | Increased solubility and bioavailability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Table 1: Key Structural Variations and Molecular Properties
Notes:
- *Molecular weight calculated based on analogous structures.
- Fluorinated substituents (e.g., 2-fluorophenyl, trifluoromethyl) are associated with enhanced binding to hydrophobic pockets in targets like sigma receptors .
- Sulfanyl vs.
Functional Analogues with Reported Bioactivity
2.2.1. Sigma Receptor-Binding Benzamides
Compounds such as [125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) exhibit high uptake in prostate tumors via sigma receptor binding. The target compound’s benzamide moiety and fluorinated aromatic group may similarly engage sigma receptors, though its indole-sulfanyl chain could alter pharmacokinetics (e.g., slower clearance compared to iodinated benzamides) .
2.2.2. Kinase Inhibitors Dabrafenib (N-{3-[5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide) shares a fluorinated aromatic system and targets BRAF kinase (IC50 = 0.7 nM). The target compound’s indole core and sulfanyl group may mimic kinase-inhibitory scaffolds, though specific activity data are lacking .
2.2.3. Acetylcholinesterase (AChE) Inhibitors Fluorophenyl-containing compounds like 2-(2,4-dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868) inhibit AChE. The target compound’s 2-fluorophenyl group could support similar interactions, but the indole-sulfanyl moiety may redirect selectivity .
Preparation Methods
Indole Core Construction
The indole nucleus serves as the foundational scaffold for this molecule. Two primary approaches dominate indole synthesis:
Fischer Indole Synthesis
The Fischer indole synthesis, involving the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds, is a classical method. For this compound, 3-thio-substituted indole derivatives may be synthesized by starting with a pre-functionalized phenylhydrazine bearing a protected thiol group. For example, reacting 3-mercaptophenylhydrazine with a ketone such as cyclohexanone under acidic conditions (e.g., HCl in ethanol) yields 3-sulfanylindole intermediates. However, this method requires careful protection of the thiol group to prevent oxidation or undesired side reactions.
Palladium-Catalyzed Coupling
Modern approaches employ transition metal catalysis to construct the indole ring. A Buchwald-Hartwig amination between 2-bromoaniline derivatives and ethylene glycol diacrylate can generate 1-substituted indoles. For instance, 2-bromo-3-nitroaniline, when treated with a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as Xantphos in toluene at 110°C, forms 1-vinylindole intermediates. Subsequent hydrogenation and functionalization steps introduce the ethyl side chain required for benzamide attachment.
Sulfanyl Group Introduction
The sulfanyl (-S-) linkage at the indole’s 3-position is critical for connecting the carbamoyl methyl group. Two strategies are prominent:
Nucleophilic Substitution
A thiol nucleophile can displace a leaving group (e.g., bromide or mesylate) on the indole precursor. For example, treating 3-bromoindole with mercaptoacetic acid in the presence of sodium hydride (NaH) in N-methyl-2-pyrrolidinone (NMP) at 80°C facilitates substitution, yielding 3-(carboxymethylsulfanyl)indole. The carboxylic acid is subsequently converted to the carbamoyl group via activation with ethyl chloroformate and reaction with 2-fluoroaniline.
Thiol-Ene Click Chemistry
Radical-mediated thiol-ene reactions offer regioselective sulfanyl group installation. Irradiating a mixture of 3-allylindole and mercaptoacetamide in the presence of a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) at 365 nm produces the desired 3-sulfanylindole derivative. This method avoids harsh bases and enables rapid functionalization under mild conditions.
Ethyl-Benzamide Side Chain Installation
The N-ethylbenzamide moiety is introduced via alkylation followed by amide coupling:
Stepwise Alkylation-Amidation
- Alkylation : Indole’s 1-position is alkylated using 2-bromoethylphthalimide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base. This yields 1-(2-phthalimidoethyl)indole, which is deprotected with hydrazine hydrate to free the primary amine.
- Amidation : The amine reacts with benzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base, forming the terminal benzamide group.
Carbamoyl Methyl Group Attachment
The final structural element, the (2-fluorophenyl)carbamoyl methyl group, is installed via a two-step process:
- Activation of Carboxylic Acid : 3-(Carboxymethylsulfanyl)indole is treated with ethyl chloroformate in tetrahydrofuran (THF) to form a mixed carbonate intermediate.
- Aminolysis : Reaction with 2-fluoroaniline in the presence of 4-dimethylaminopyridine (DMAP) produces the target carbamoyl derivative.
Optimization of Reaction Conditions
Solvent and Base Selection
- Solvents : NMP and DMF are preferred for nucleophilic substitutions due to their high polarity and ability to stabilize intermediates. Conversely, THF and acetonitrile are optimal for palladium-catalyzed couplings, minimizing side reactions.
- Bases : Sodium hydride (NaH) is effective for deprotonating thiols, while cesium carbonate (Cs₂CO₃) enhances coupling efficiency in aryl aminations.
Catalytic Systems
Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) achieve >90% conversion in indole alkylation steps. Copper(I) iodide (CuI) with N,N′-dimethylethylenediamine (DMEDA) improves yields in Ullmann-type couplings for sulfanyl group installation.
Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction (as reported for analogous compounds) reveals a triclinic lattice with N—H⋯O hydrogen bonds stabilizing the molecular packing.
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) for SN2 reactions.
- Temperature Control : 0–5°C during amide coupling to minimize racemization.
How is structural integrity confirmed post-synthesis?
Intermediate
Analytical Techniques :
How can reaction yields be optimized during sulfanyl linkage formation?
Advanced
Strategies :
- Catalyst Use : Pd(PPh₃)₄ for Ullmann-type couplings (improves sulfanyl-aryl bond formation).
- Microwave Assistance : Reduces reaction time (e.g., 30 min at 120°C vs. 12h reflux).
- Protection/Deprotection : Temporarily protect the indole nitrogen with Boc groups to prevent side reactions.
Q. Yield Optimization Table :
| Step | Optimal Conditions | Yield Range |
|---|---|---|
| Sulfanyl Introduction | Thiourea, K₂CO₃, DMF, 80°C, 6h | 65–75% |
| Benzamide Coupling | EDC/HOBt, DCM, RT, 12h | 80–90% |
What computational methods predict binding affinity with biological targets?
Advanced
Molecular Docking :
- Software : Glide XP (Schrödinger) for hydrophobic enclosure scoring.
- Targets : Kinases (e.g., EGFR) due to sulfonyl-indole interactions with ATP-binding pockets.
Key Parameters : - Water Desolvation : Penalizes ligand-binding entropic costs.
- Hydrogen Bonding : Prioritize neutral-neutral H-bonds in hydrophobic pockets.
Validation : Compare docking scores (e.g., GlideScore < -6.0 kcal/mol) with experimental IC₅₀ values.
How do structural modifications affect biological activity?
Advanced
Structure-Activity Relationship (SAR) Insights :
Q. Case Study :
- Analog : N-{2-[3-(benzylsulfonyl)-1H-indol-1-yl]ethyl}benzamide shows 10-fold lower IC₅₀ against EGFR.
How can contradictions in biological data be resolved?
Advanced
Root Causes :
- Assay Variability : Cell line differences (e.g., HEK293 vs. HeLa).
- Compound Purity : HPLC thresholds (<95% purity) may introduce off-target effects.
Resolution Strategies :
Standardized Protocols : Use CLSI guidelines for antimicrobial assays.
Orthogonal Assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays.
What in vitro assays evaluate kinase inhibition potential?
Advanced
Recommended Assays :
Data Interpretation : IC₅₀ values <1 μM suggest strong inhibitory activity.
What electronic properties are critical for its reactivity?
Advanced
Computational Analysis :
- DFT Calculations : HOMO/LUMO gaps (~4.5 eV) indicate redox stability.
- Electrostatic Potential Maps : Highlight nucleophilic sites (e.g., indole C-2).
Tools : Gaussian 09 with B3LYP/6-31G* basis set.
How can synthetic byproducts be identified and minimized?
Advanced
Byproduct Sources :
- Oxidation : Sulfanyl to sulfone under aerobic conditions.
- Racemization : During amide coupling at high temperatures.
Mitigation : - Inert Atmosphere : Use N₂/Ar for sulfanyl reactions.
- Low-Temperature Coupling : EDC/HOBt at 0°C.
Analytical Monitoring : LC-MS to track byproduct formation in real-time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
